molecular formula C21H20O9 B1255796 Talosin A

Talosin A

Cat. No.: B1255796
M. Wt: 416.4 g/mol
InChI Key: YRHHFFMCCMEVTR-GBXJYZSASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Talosin A, identified as genistein 7-α-L-6-deoxy-talopyranoside, is a new isoflavonol glycoside first isolated from the culture broth of the actinomycete Kitasatospora kifunensis MJM341 . This compound is of significant research interest due to its potent biological activities. It has demonstrated strong in vitro antifungal efficacy against pathogens such as Candida albicans , Aspergillus niger , and Cryptococcus neoformans , with minimal inhibitory concentrations (MIC) in the range of 3–15 μg/ml . Furthermore, studies suggest this compound may exert potent anti-inflammatory effects, including the inhibition of nuclear factor-κB activation and the production of nitric oxide (NO) and proinflammatory cytokines . Unlike its aglycone genistein, this compound incorporates a 6-deoxy-L-talose sugar component, which is a rare feature in flavonoid glycosides and is believed to be critical for its enhanced antifungal properties . In vivo pharmacokinetic studies in rats show that following oral administration, this compound is rapidly absorbed and metabolized into its corresponding conjugates or deglycosylated to form genistein . This metabolism profile is distinct from the more common genistin (genistein-7-O-β-D-glucopyranoside), highlighting its unique research value for studying the absorption and metabolism of novel isoflavonol glycosides . This compound is provided for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H20O9

Molecular Weight

416.4 g/mol

IUPAC Name

5-hydroxy-3-(4-hydroxyphenyl)-7-[(2S,3R,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C21H20O9/c1-9-17(24)19(26)20(27)21(29-9)30-12-6-14(23)16-15(7-12)28-8-13(18(16)25)10-2-4-11(22)5-3-10/h2-9,17,19-24,26-27H,1H3/t9-,17+,19+,20+,21-/m0/s1

InChI Key

YRHHFFMCCMEVTR-GBXJYZSASA-N

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@H]([C@@H](O1)OC2=CC(=C3C(=C2)OC=C(C3=O)C4=CC=C(C=C4)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC=C(C3=O)C4=CC=C(C=C4)O)O)O)O)O

Synonyms

genistein 7-(6-deoxytalopyranoside)
genistein 7-alpha-L-6-deoxytalopyranoside
talosin A

Origin of Product

United States

Biosynthetic Pathways and Metabolic Engineering of Talosin a

Elucidation of Biosynthetic Precursors and Intermediates of Talosin A

This compound is structurally defined as genistein-7-alpha-L-6-deoxy-talopyranoside, indicating that its biosynthesis involves two primary components: the isoflavone (B191592) aglycone genistein (B1671435) and the rare deoxy sugar, 6-deoxy-L-talose researchgate.netcenmed.comuni.lu.

The biosynthesis of the genistein core, common to many isoflavonoids, typically proceeds through the phenylpropanoid pathway and polyketide pathway, leading to flavanones like naringenin, which are then converted to isoflavones by enzymes such as isoflavone synthase encyclopedia.pub.

The sugar moiety, 6-deoxy-L-talose, is supplied in its activated form as thymidine (B127349) diphosphate-6-deoxy-L-talose (dTDP-6-deoxy-L-talose) nih.govebi.ac.ukrhea-db.orglookchem.comacs.org. This nucleotide sugar is synthesized from precursor molecules, specifically dTTP, α-D-glucose-1-phosphate, and NAD(P)H, through a series of enzymatic transformations within Kitasatospora kifunensis nih.govebi.ac.ukrhea-db.orglookchem.comacs.org. The final step in this compound formation is the glycosylation of genistein at the 7-position with dTDP-6-deoxy-L-talose, catalyzed by a specific glycosyltransferase researchgate.netcenmed.comuni.lulookchem.com.

Characterization of Key Enzymes and Gene Clusters Governing this compound Biosynthesis

The producing organism, Kitasatospora kifunensis MJM341, harbors the genetic machinery responsible for this compound biosynthesis researchgate.netuni.luencyclopedia.pubmdpi.com. Research has focused on identifying the gene cluster responsible for the production of the dTDP-6-deoxy-L-talose sugar component nih.govebi.ac.ukrhea-db.orglookchem.comacs.org.

Key enzymes involved in the dTDP-6-deoxy-L-talose biosynthetic pathway in Kitasatospora kifunensis include:

RmlA (glucose-1-phosphate thymidylyltransferase): Catalyzes the initial step in the dTDP-sugar pathway nih.govebi.ac.ukrhea-db.orglookchem.comacs.org.

RmlB (dTDP-D-glucose 4,6-dehydratase): Involved in the dehydration step nih.govebi.ac.ukrhea-db.orglookchem.comacs.org.

RmlC (dTDP-6-deoxy-D-xylo-4-hexulose 3,5-epimerase): Catalyzes an epimerization reaction nih.govebi.ac.ukrhea-db.orglookchem.comacs.org.

Tal (dTDP-6-deoxy-L-lyxo-4-hexulose reductase): This enzyme is crucial for synthesizing dTDP-6-deoxy-L-talose from its precursor nih.govebi.ac.ukrhea-db.orglookchem.comacs.org. It has been noted that the K. kifunensistal gene and the tll gene from Actinobacillus actinomycetemcomitans, both encoding dTDP-6-deoxy-L-lyxo-4-hexulose reductases, share low sequence similarity, suggesting genetic diversity in this biosynthetic step across bacteria nih.govlookchem.com.

Regulatory Mechanisms Influencing this compound Production in Microbial Systems

The production of secondary metabolites in actinomycetes, including Kitasatospora species, is often tightly regulated by complex mechanisms to optimize their synthesis in response to environmental cues and developmental stages. A prominent regulatory system in many Streptomyces species (a genus closely related to Kitasatospora) involves γ-butyrolactone autoregulator signaling cascades nih.gov. These systems typically consist of autoregulator receptors that bind to specific DNA sequences, influencing the transcription of target genes, which can either activate or repress secondary metabolite biosynthesis and morphological development nih.gov.

For instance, in Kitasatospora setae, homologues of autoregulator receptors, namely KsbA, KsbB, and KsbC, have been identified to control secondary metabolism nih.gov. KsbC, in particular, has been shown to have a pleiotropic effect, activating the production of certain metabolites (e.g., bafilomycin) while repressing others (e.g., kitasetaline) nih.gov. This suggests that similar intricate regulatory networks likely govern this compound production in Kitasatospora kifunensis.

Furthermore, many biosynthetic gene clusters (BGCs) in microorganisms can remain "silent" or "cryptic" under standard laboratory conditions, meaning their associated secondary metabolites are not produced mdpi.comnih.gov. Activating these silent BGCs often requires specific stimuli or genetic manipulations to trigger their expression mdpi.comnih.gov. This implies that the full biosynthetic potential of Kitasatospora kifunensis for this compound production might be subject to such regulatory controls, which could be manipulated to enhance yield.

Strategies for Metabolic Engineering and Enhanced Production of this compound

The natural production of this compound from Kitasatospora kifunensis is reported to be relatively low, approximately 3.2 mg/liter after 7 days, highlighting the need for metabolic engineering strategies to improve its yield matmole.comscitechnol.com. Metabolic engineering involves the rational modification of microbial metabolic pathways to optimize the production of desired compounds mdpi.comnih.govmdpi.combiosynth.com.

Key strategies for enhancing this compound production include:

Heterologous Expression: Introducing the this compound biosynthetic pathway into a more amenable and fast-growing host organism, such as Escherichia coli, is a promising approach matmole.comscitechnol.comnih.gov. This allows for better control and manipulation of metabolic flux researchgate.net. Efforts have already demonstrated the successful production of dTDP-6-deoxy-L-talose in E. coli by introducing the necessary genes scitechnol.com.

Pathway Optimization: Once the pathway is established in a heterologous host, optimization is crucial to maximize production nih.gov. This involves:

Overcoming Pathway Bottlenecks: Identifying and alleviating rate-limiting steps in the biosynthetic pathway nih.gov.

Improving Enzyme Expression: Optimizing the expression levels of key enzymes, potentially through codon optimization for the host organism nih.gov.

Precursor Supply Enhancement: Increasing the availability of precursor molecules, such as genistein and dTDP-6-deoxy-L-talose mdpi.com.

Glycosyltransferase Engineering: A significant challenge lies in identifying and engineering a glycosyltransferase that efficiently recognizes both genistein and dTDP-6-deoxy-L-talose. While some promiscuous UGTs like AtUGT78D1 have shown activity, finding or engineering a highly efficient enzyme is critical for high-yield production matmole.comscitechnol.com.

Genetic Manipulation Techniques: Modern genetic engineering tools, including CRISPR-Cas9 and transcription activator-like effector nucleases (TALENs), enable precise genome editing for targeted pathway modifications mdpi.com. Multi-gene stacking approaches and modular DNA assembly kits facilitate the construction of complex biosynthetic pathways mdpi.com.

Systems Metabolic Engineering: Integrating systems biology, synthetic biology, and evolutionary engineering can provide a comprehensive approach to developing microbial cell factories for efficient natural product synthesis mdpi.com. This holistic approach allows for the systematic analysis and manipulation of entire metabolic networks.

By applying these metabolic engineering strategies, the scientific community aims to overcome the limitations of natural production and establish sustainable and efficient platforms for this compound biosynthesis.

Chemical Synthesis and Analog Design Strategies for Talosin a

Total Synthesis Methodologies for Talosin A

The development of such concise and regioselective methods is vital for the practical production of complex natural products. The improved efficiency and reduced environmental impact of the newer synthesis route highlight the ongoing advancements in organic chemistry aimed at making complex molecule synthesis more accessible and sustainable.

Semisynthetic Approaches to this compound and Related Structures

Semisynthesis represents a powerful strategy that combines the advantages of natural product isolation with the precision of chemical synthesis. This approach typically utilizes complex natural products or their intermediates as starting materials, which are then chemically modified to yield desired derivatives or complete the synthesis of a natural metabolite. mdpi.comfrontiersin.org

For isoflavonoids, the class of compounds to which this compound belongs, semisynthetic methods have been successfully employed to generate non-natural derivatives. mdpi.com Genistein (B1671435), the aglycone core of this compound, serves as a prominent starting material for such modifications. For instance, cultured cells of Eucalyptus perriniana have been utilized as biocatalysts for the glycosylation of genistein, leading to the production of gentiooligosaccharides of genistein and glycitein. These reactions yielded various glucosides, including 4'-O-β-glucosides, 7-O-β-glucosides, and 7-O-β-gentiobiosides. mdpi.com

Such biocatalytic methods offer a highly selective and efficient route for introducing sugar moieties, which can significantly impact the solubility, stability, and bioactivity of the resulting compounds. The ability to modify natural products through semisynthesis allows for the exploration of a broader chemical space and the potential improvement of pharmacological properties. mdpi.comnih.gov

Rational Design and Synthesis of this compound Analogues and Derivatives

Rational design in chemical synthesis involves a deliberate approach to modifying a lead compound's structure to enhance or alter its biological activity, selectivity, or physicochemical properties. For this compound, this often involves modifications to its genistein core or its attached sugar moiety.

Studies on genistein derivatives have explored the impact of substitutions at its hydroxyl groups, particularly at the C-7 and C-4' positions. For example, the synthesis of genistein derivatives such as 7-[(4-nitroxy)butyroyl]-genistein and 7-[(4-nitrooxymethyl)-(α-methyl)phenylpropanyl]-genistein demonstrated their ability to induce aortic relaxation. frontierspartnerships.org Another derivative, 6-carboxymethyl genistein, showed selective binding to the estrogen receptor beta (ERβ). frontierspartnerships.org

Combinatorial Chemistry and Chemical Library Generation Based on the this compound Scaffold

Combinatorial chemistry is a powerful methodology for rapidly synthesizing a large number of diverse compounds, often referred to as chemical libraries, from a set of building blocks. This approach is highly effective in drug discovery for identifying new lead compounds and optimizing their properties. rsc.orgthieme-connect.de

The isoflavone (B191592) scaffold, which forms the core of this compound, is well-suited for combinatorial library generation. By starting from an isoflavone scaffold, researchers can create extensive sets of semi-synthetically obtainable molecules. This allows for the systematic exploration of chemical space around the core structure, with the aim of optimizing interactions with specific biological targets. rsc.org

Techniques such as scaffold-based libraries, where a common core structure is decorated with various substituents, are particularly relevant. rsc.orgthieme-connect.deresearchgate.net The "split-and-mix" synthesis method is a common strategy employed in combinatorial chemistry to generate highly diverse libraries efficiently. thieme-connect.deresearchgate.net While specific details on combinatorial libraries directly based on the this compound scaffold are not extensively detailed in public literature, the application of these principles to the broader isoflavone class, including flavones and benzo[c]quinoliziniums, demonstrates its applicability for identifying novel bioactive compounds. frontierspartnerships.orgbibliotekanauki.pl This systematic approach enables the rapid synthesis and screening of numerous this compound analogues, potentially leading to the discovery of compounds with improved efficacy, selectivity, or novel mechanisms of action.

Structure Activity Relationship Sar Investigations of Talosin a and Its Analogues

Identification of Essential Structural Motifs for Talosin A Biological Activities

The core structure of this compound comprises an isoflavone (B191592) aglycone, genistein (B1671435), and a unique 6-deoxy-talose sugar moiety. Investigations into the antifungal activity of this compound have revealed that the specific glycosylation pattern is a critical determinant of its potency. This compound demonstrates strong antifungal activity against various pathogenic fungi, including Candida albicans, Aspergillus niger, and Cryptococcus neoformans, with minimal inhibitory concentrations (MICs) typically ranging from 3 to 15 µg/ml. nih.govresearchgate.netuni.luscilit.com

A pivotal finding in identifying essential structural motifs for its antifungal action comes from comparative studies with related compounds. Notably, genistein itself (the aglycone of this compound) and genistein-7-glucopyranoside (genistin) exhibited no antifungal activity even at significantly higher concentrations (100 µg/ml). nih.govresearchgate.net This stark difference in activity underscores the indispensable role of the 6-deoxy-talose sugar component and its specific α-L-linkage at position 7 of the genistein backbone for the observed antifungal efficacy. nih.govresearchgate.net

While the 6-deoxy-talose moiety is crucial for antifungal activity, the genistein aglycone likely contributes to other reported bioactivities. Genistein is a well-known isoflavone with documented anti-inflammatory and NF-κB inhibitory effects, and this compound is functionally related to genistein. nih.govuni.lunih.govencyclopedia.pub Therefore, the isoflavone scaffold is considered an essential structural motif for these broader pharmacological profiles.

Table 1: Antifungal Activity Comparison of this compound and Related Compounds

CompoundStructureAntifungal Activity (MIC)Reference
This compoundGenistein-7-α-L-6-deoxy-talopyranoside3-15 µg/ml nih.govresearchgate.net
GenisteinAglycone of this compoundNo activity at 100 µg/ml nih.govresearchgate.net
Genistein-7-glucopyranosideGenistein with glucose at C7No activity at 100 µg/ml nih.govresearchgate.net

Impact of Glycosylation and Aglycone Modifications on this compound Bioactivity Profiles

Modifications to both the glycosyl moiety and the aglycone of natural products can profoundly influence their biological activity, solubility, and stability. nih.govnih.govfishersci.fimdpi.com

Glycosylation: The nature and position of the sugar residue in this compound are critical for its antifungal activity. The observation that genistein-7-glucopyranoside (genistin), which differs from this compound only in the type of sugar at position 7 (glucose vs. 6-deoxy-talose), lacks antifungal activity, highlights the high specificity required for the sugar moiety. nih.govresearchgate.net This suggests that the stereochemistry, presence of the 6-deoxy group, or conformational preferences imparted by the 6-deoxy-talose are essential for productive interactions with its fungal target(s). The glycosylation in this compound is crucial for its bioactivity. researchgate.net

Aglycone Modifications: Talosin B, an analogue of this compound, features two 6-deoxy-talopyranosyl residues: one at position 7, identical to this compound, and an additional one at position 4' of the genistein aglycone. researchgate.netfishersci.campbio.com Despite this additional glycosylation, Talosin B also exhibits potent antifungal activity within the same MIC range (3-15 µg/ml) as this compound. nih.govresearchgate.net This indicates that the presence of a second 6-deoxy-talose moiety at the 4' position does not diminish the antifungal efficacy and suggests that the primary determinant of antifungal activity resides with the glycosylation at the 7-position. This also implies that the aglycone can tolerate certain modifications without complete loss of activity, as long as the critical 7-glycosylation is maintained.

Table 2: Antifungal Activity of this compound and Talosin B

CompoundAntifungal Activity (MIC Range)Reference
This compound3-15 µg/ml nih.govresearchgate.net
Talosin B3-15 µg/ml nih.govresearchgate.net

Computational Approaches for Predicting and Validating this compound SAR

Computational approaches play an increasingly vital role in modern drug discovery, offering efficient means to predict and validate structure-activity relationships (SAR) and guide the design of novel compounds. fishersci.fi

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models aim to establish mathematical relationships between a compound's chemical structure (represented by molecular descriptors) and its biological activity. By analyzing a series of structurally related compounds and their activities, QSAR can identify key physicochemical properties or structural features that contribute to potency. For instance, QSAR studies have successfully identified molecular properties and functional groups contributing to antifungal activity in other compound classes. While specific QSAR studies on this compound are not widely published, this methodology could be applied to this compound and its synthetic analogues to systematically explore how modifications to the genistein core or the sugar moiety impact its antifungal and anti-inflammatory activities. This would allow for the prediction of activity for new, untested analogues.

Molecular Docking and Molecular Dynamics Simulations: Molecular docking is a computational technique used to predict the preferred binding orientation (pose) of a small molecule (ligand) to a macromolecular target (e.g., protein, enzyme) and to estimate the strength of the binding. fishersci.fi Molecular dynamics simulations further extend this by simulating the time-dependent behavior of molecular systems, providing insights into conformational flexibility and dynamic interactions between the ligand and its target. fishersci.fifishersci.ca For this compound, these methods could be employed to:

Identify potential protein targets in fungal pathogens or inflammatory pathways.

Elucidate the specific interactions (e.g., hydrogen bonding, hydrophobic interactions) between this compound and its binding site.

Rationalize the crucial role of the 6-deoxy-talose sugar by comparing the binding modes and affinities of this compound with inactive analogues like genistin (B1671436).

Predict the impact of proposed structural modifications on binding affinity and stability, thereby guiding the synthesis of more potent or selective analogues.

These computational tools, in conjunction with experimental data, offer a powerful strategy for a comprehensive understanding of this compound's SAR, facilitating the rational design of improved bioactive compounds.

Molecular and Cellular Mechanisms of Action of Talosin a

Identification of Specific Molecular Targets and Receptor Interactions of Talosin A

Current research indicates that this compound functions primarily as an inhibitor of nuclear factor-kappa B (NF-κB) activation. wikipedia.orgmdpi.comnih.govmdpi.com While direct receptor interactions of this compound are not extensively detailed in the available literature, its observed anti-inflammatory effects are mediated through the suppression of the NF-κB signaling cascade. This suggests that its molecular targets lie within the components or regulatory mechanisms of the NF-κB pathway, rather than direct binding to a specific cell surface receptor.

Elucidation of Intracellular Signaling Pathways Modulated by this compound

This compound significantly modulates intracellular signaling pathways, with a prominent effect on the NF-κB pathway. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, this compound has been shown to suppress the activation of NF-κB. wikipedia.orgmdpi.commdpi.com This suppression is a critical event in its anti-inflammatory action, as NF-κB is a master regulator of genes involved in inflammatory responses. wikipedia.orgnih.govnih.govbioconductor.org

Table 1: Effects of this compound on Inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages

Inflammatory MediatorEffect of this compound (10 and 50 µg/mL)Significance
Tumor Necrosis Factor-alpha (TNF-α)Significantly reduced overproductionP < 0.01 wikipedia.orgmdpi.com
Interleukin-1beta (IL-1β)Significantly reduced overproductionP < 0.01 wikipedia.orgmdpi.com
Interleukin-6 (IL-6)Significantly reduced overproductionP < 0.01 wikipedia.orgmdpi.com
Nitric Oxide (NO) ProductionSignificantly reduced overproductionP < 0.01 wikipedia.orgmdpi.com
NF-κB ActivationSignificantly suppressedP < 0.05 wikipedia.orgmdpi.com

Investigation of this compound's Influence on Gene Expression and Protein Regulation

The anti-inflammatory effects of this compound are directly linked to its influence on gene expression at the transcriptional level. wikipedia.orgmdpi.com Through RT-PCR analysis, it has been demonstrated that this compound inhibits the gene expression of key pro-inflammatory mediators in LPS-stimulated RAW 264.7 macrophage cells. wikipedia.orgmdpi.com This includes the transcriptional inhibition of genes encoding tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), interleukin-6 (IL-6), and inducible nitric oxide synthase (iNOS). wikipedia.orgmdpi.comnih.gov The reduction in the production of these pro-inflammatory proteins and nitric oxide is a direct consequence of their inhibited gene expression.

Analysis of Cellular Responses Induced by this compound in Model Biological Systems

This compound elicits distinct cellular responses in various model biological systems, highlighting its diverse pharmacological potential.

Antifungal Activity: this compound demonstrates potent antifungal activity against several pathogenic fungi. Minimal Inhibitory Concentrations (MICs) have been determined for its efficacy against Candida albicans, Aspergillus niger, and Cryptococcus neoformans. mdpi.com

Table 2: Antifungal Activity of this compound (MICs)

Fungal SpeciesMinimal Inhibitory Concentration (MIC)
Candida albicans3 - 15 µg/mL mdpi.com
Aspergillus niger3 - 15 µg/mL mdpi.com
Cryptococcus neoformans3 - 15 µg/mL mdpi.com

Anti-inflammatory Effects in Macrophages: In the context of inflammation, this compound significantly reduces the production of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and nitric oxide in LPS-stimulated RAW 264.7 macrophages, as detailed in Table 1. wikipedia.orgmdpi.com This indicates a robust cellular response in mitigating inflammatory processes.

Cytotoxicity Profile: Importantly, this compound has been evaluated for its cytotoxicity in human cell lines. Studies have shown no visible cytotoxicity against human hepatic HepG2 cells, suggesting a favorable safety profile in this model system. mdpi.com

Advanced Analytical Methodologies for Talosin a Research

High-Resolution Mass Spectrometry for Metabolomic Profiling and Detection of Talosin A

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the detection and metabolomic profiling of natural products. Methods such as those utilizing Orbitrap or time-of-flight (TOF) mass analyzers provide high mass accuracy and resolution, enabling the determination of the elemental composition of a compound from its exact mass. thermofisher.comyoutube.com For this compound, with a molecular formula of C₂₁H₂₀O₉, the expected exact mass can be precisely calculated and used for its identification in complex mixtures, such as microbial extracts. nih.gov

In a metabolomics workflow, HRMS coupled with liquid chromatography (LC-HRMS) would allow for the detection of this compound and its potential metabolites within the producing organism or in biological systems where it is introduced. nih.gov The high specificity of HRMS minimizes false positive identifications by distinguishing compounds with very similar nominal masses. youtube.com While this methodology is standard, specific studies detailing the metabolomic profiling of Kitasatospora kifunensis with a focus on this compound pathways are not currently published.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Stereochemical Analysis of this compound and Analogues

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the de novo structure elucidation and stereochemical analysis of organic molecules. nih.govyoutube.com For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments (such as COSY, HSQC, and HMBC) would be required to assign the chemical shifts for all proton and carbon atoms. These assignments confirm the isoflavone (B191592) core structure (genistein) and the nature and attachment point of the sugar moiety.

Advanced NMR techniques, like Nuclear Overhauser Effect Spectroscopy (NOESY or ROESY), would be crucial for determining the stereochemistry of the glycosidic linkage and the relative configuration of the stereocenters within the 6-deoxy-talopyranosyl ring. nih.govd-nb.info While the fundamental structure of this compound is known, in-depth NMR studies, particularly those investigating its conformational properties or comparing it with synthetic analogues, are not found in the available literature.

Advanced Chromatographic Techniques for Isolation, Purification, and Quantification of this compound in Complex Matrices

The analysis of natural products from their source organism requires robust chromatographic methods for isolation, purification, and quantification. nih.gov Techniques such as high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are fundamental for separating this compound from the complex matrix of a microbial fermentation broth. nih.govnih.gov The choice of stationary phase (e.g., C18) and mobile phase composition would be optimized to achieve high resolution and efficient separation.

For preparative purposes, column chromatography would be the initial step to obtain enriched fractions, followed by preparative HPLC to yield pure this compound. nih.gov Once isolated, a validated quantitative method, likely using LC-MS or HPLC with UV detection, could be developed to determine the concentration of this compound in various samples. nih.gov Specific, published protocols detailing the optimized isolation and validated quantification of this compound are not available.

Application of Biophysical and Spectroscopic Methods for Investigating this compound-Biomolecule Interactions

To understand the mechanism of action of a bioactive compound like this compound, it is essential to study its interactions with biological macromolecules. nih.gov A variety of biophysical and spectroscopic techniques are employed for this purpose. For instance, fluorescence spectroscopy could be used to study the binding of this compound to a target protein by monitoring changes in the protein's intrinsic fluorescence or by using a fluorescently labeled ligand. nih.gov

Other techniques such as Isothermal Titration Calorimetry (ITC) can provide detailed thermodynamic data about the binding interaction, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS). nih.gov Circular Dichroism (CD) spectroscopy could reveal conformational changes in a target protein upon binding of this compound. nih.gov At present, there are no published studies that apply these biophysical methods to investigate the molecular interactions of this compound.

Integration of Chemometrics and Data Science in this compound Analytical Research

Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. nih.gov In the context of this compound research, chemometric tools could be applied to optimize experimental designs for extraction and analysis. nih.gov Furthermore, when analyzing large datasets from techniques like LC-HRMS or NMR-based metabolomics, multivariate data analysis methods such as Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA) are essential for pattern recognition and identifying biomarkers. nih.govtaltech.ee

These data science approaches help in processing complex spectral and chromatographic data to discern subtle differences between samples, for instance, comparing metabolite profiles of Kitasatospora kifunensis under different growth conditions to maximize this compound production. While the application of chemometrics is widespread in natural product research, specific examples of its integration into the analytical research of this compound have not been reported.

Preclinical Biological Investigations of Talosin a

In Vitro Studies of Talosin A Efficacy in Cell-Based Assays

Preclinical in vitro studies have demonstrated the efficacy of this compound across various cell-based assays, highlighting its potential as an antifungal and anti-inflammatory agent.

Antifungal Activity

This compound exhibits potent antifungal activity against a spectrum of medically relevant fungal strains. Research indicates strong inhibitory effects against Candida albicans, Aspergillus niger, and Cryptococcus neoformans. Minimal Inhibitory Concentrations (MICs) for this compound against these fungi ranged from 3 to 15 µg/ml fishersci.fi. In contrast, related compounds such as genistein (B1671435) and genistein-7-glucopyranoside showed no antifungal activity even at a higher concentration of 100 µg/ml fishersci.fi. Furthermore, this compound demonstrated no visible cytotoxicity against human hepatic HepG2 cells, suggesting a favorable selectivity profile in these in vitro models fishersci.fi.

Table 1: Antifungal Activity of this compound in Cell-Based Assays

Fungal StrainMinimal Inhibitory Concentration (MIC) of this compound (µg/ml)
Candida albicans3-15 fishersci.fi
Aspergillus niger3-15 fishersci.fi
Cryptococcus neoformans3-15 fishersci.fi

Anti-inflammatory Effects in Macrophage Cell Lines

Investigations into the anti-inflammatory properties of this compound have primarily utilized lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cell lines. This compound significantly reduced the LPS-induced overproduction of key pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin (IL)-1β, and IL-6, in a dose-dependent manner (P < 0.01) nih.gov. Additionally, this compound effectively suppressed nitric oxide (NO) production, a critical inflammatory mediator, with a direct NO-scavenging activity observed in cell-free systems nih.gov. Mechanistically, this compound was found to inhibit the gene expression of these pro-inflammatory mediators at a transcriptional level nih.gov. Crucially, the activation of nuclear factor-kappa B (NF-κB), a central regulator of inflammatory responses, was significantly suppressed by this compound in LPS-stimulated macrophage cells (P < 0.05) nih.gov.

Table 2: Effects of this compound on Pro-inflammatory Mediators in LPS-stimulated RAW 264.7 Macrophages

Pro-inflammatory MediatorEffect of this compound (10 and 50 µg/ml)Statistical Significance
Tumor Necrosis Factor-alpha (TNF-α)Significantly reduced overproductionP < 0.01 nih.gov
Interleukin (IL)-1βSignificantly reduced overproductionP < 0.01 nih.gov
Interleukin (IL)-6Significantly reduced overproductionP < 0.01 nih.gov
Nitric Oxide (NO)Significantly reduced overproductionP < 0.01 nih.gov
NF-κB activationSignificantly suppressedP < 0.05 nih.gov

Investigation of this compound Metabolism and Pharmacokinetics in Animal Models

Pharmacokinetic and metabolism studies of this compound (referred to as GT-Tal) have been conducted in male Sprague-Dawley rats to understand its absorption, distribution, metabolism, and excretion profile in vivo lipidmaps.orgmpbio.com. Following oral administration, this compound was rapidly absorbed through the gastrointestinal tract, with its conjugates quickly appearing in plasma lipidmaps.orgmpbio.com. Within 15 minutes of oral administration, this compound was metabolized into its conjugates, reaching a mean maximum concentration (Cmax) of 2.74 µg/mL for these conjugates mpbio.com.

Further metabolism of this compound involved deglycosylation, leading to the formation of its aglycone, genistein (GT), and conjugated genistein lipidmaps.orgmpbio.com. Notably, free this compound and genistein were not detectable in rat plasma until after enzymatic hydrolysis of their corresponding conjugates, indicating extensive metabolism mpbio.com. The rapid absorption observed for this compound is speculated to be influenced by the unique specificity of its glycoside moiety lipidmaps.org. This contrasts with genistin (B1671436) (GT-7-O-β-D-glucopyranoside), which was absorbed after conversion to its aglycone (genistein) and subsequent metabolism into its conjugate metabolites mpbio.com. For instance, after oral administration of genistin, free genistein reached a mean Cmax of 0.24 µg/mL at 1.25 hours, while conjugated genistein reached a mean Cmax of 1.31 µg/mL at 2.00 hours mpbio.com.

Table 3: Key Pharmacokinetic Parameters of this compound (GT-Tal) Conjugates in Rats

Compound/MetaboliteParameterValue (Mean ± SD)Time to Cmax (h)
This compound ConjugatesCmax2.74 µg/mL mpbio.com0.25 (15 min) mpbio.com

Note: this compound was rapidly absorbed and metabolized into its conjugates and aglycone (genistein) lipidmaps.orgmpbio.com. Free this compound and genistein were not detected in plasma prior to enzymatic hydrolysis of their conjugates mpbio.com.

In Vivo Efficacy Studies of this compound in Animal Disease Models for Mechanistic Insights

While comprehensive in vivo efficacy studies specifically detailing this compound's therapeutic effects in animal disease models for mechanistic insights were not explicitly detailed in the provided search results, preclinical animal models are generally indispensable for understanding the mechanistic basis of drug action and disease pathophysiology citeab.comctdbase.orgnih.gov. These models allow researchers to investigate how a compound interacts with biological targets within a complex living system, affecting various cellular and pathological processes citeab.comsigmaaldrich.com. Such studies are crucial for bridging the gap between in vitro findings and potential clinical applications, providing insights into a compound's absorption, distribution, metabolism, and excretion (ADME) in a physiological context, and informing on its potential therapeutic effects and underlying mechanisms uni.luencyclopedia.pub. The importance of animal models lies in their ability to recapitulate aspects of human diseases, enabling the evaluation of drug efficacy and the elucidation of molecular pathways modulated by the compound in a disease setting citeab.comfishersci.ca.

Exploration of this compound's Modulation of Cellular Physiology and Pathological Processes in Preclinical Contexts

This compound's modulation of cellular physiology and pathological processes in preclinical contexts is primarily evidenced by its significant anti-inflammatory actions. In LPS-stimulated RAW 264.7 macrophages, this compound demonstrated a marked ability to interfere with critical inflammatory signaling pathways nih.gov. Its inhibitory effect on the production of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and nitric oxide directly reflects its capacity to mitigate pathological inflammatory responses at a cellular level nih.gov.

Future Directions and Emerging Research Opportunities for Talosin a

Integration of Omics Technologies for Comprehensive Understanding of Talosin A Bioactivity

The application of "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, offers a powerful avenue for comprehensively elucidating the bioactivity of this compound. By integrating data from these diverse platforms, researchers can gain a holistic understanding of how this compound interacts with biological systems at a molecular level researchgate.netmdpi.comnih.govmdpi.com.

Genomics and Transcriptomics: Analyzing changes in gene expression (transcriptomics) and potential genomic alterations in response to this compound exposure can reveal its impact on cellular pathways and regulatory networks. This can identify specific genes or gene sets modulated by this compound, providing insights into its mechanism of action mdpi.commdpi.com.

Proteomics: Proteomic studies can identify and quantify proteins whose expression or modification is affected by this compound, offering a direct view of its influence on cellular machinery and signaling pathways mdpi.comnih.gov. Mass spectrometry-based proteomics can characterize bioactive peptides and reveal biomarkers or therapeutic targets mdpi.com.

Metabolomics: Metabolomics, the study of small molecule metabolites, can provide a snapshot of the metabolic state of cells or organisms after this compound treatment, indicating shifts in metabolic pathways and potential downstream effects mdpi.commdpi.com.

The integration of these omics datasets through sophisticated bioinformatics and computational tools will allow for the construction of detailed molecular profiles, mapping the entire cellular-molecular pathways influenced by this compound. This systems-level approach is crucial for understanding complex biological mechanisms and identifying new biomarkers or therapeutic targets related to this compound's activity mdpi.comnih.gov.

Table 1: Potential Omics-Derived Insights for this compound Bioactivity

Omics TechnologyType of Data GeneratedExpected Insights for this compound
TranscriptomicsGene expression levelsIdentification of modulated genes/pathways, insights into regulatory effects
ProteomicsProtein abundance, modificationsImpact on protein function, identification of direct/indirect protein targets
MetabolomicsMetabolite profilesChanges in metabolic pathways, identification of biomarkers of activity
Multi-omics IntegrationCorrelated data across omics layersComprehensive systems-level understanding of this compound's cellular impact

Development of this compound-Based Chemical Probes and Biosensors for Cellular Studies

The creation of this compound-based chemical probes and biosensors represents a critical direction for precise cellular studies. Chemical probes, which are small molecules designed to interact with specific biological targets, can facilitate the identification and validation of this compound's molecular targets within complex cellular environments unige.ch.

Chemical Probes: By chemically modifying this compound with reporter tags (e.g., fluorescent tags, biotin), researchers can track its cellular localization, identify binding partners, and delineate its precise mechanism of action. This approach is invaluable for target deconvolution and understanding the specificity of this compound's interactions unige.ch.

Biosensors: this compound-based biosensors could enable real-time, high spatio-temporal resolution monitoring of its presence, concentration, or activity within living cells and even tissues unige.chnih.govmdpi.com. These biosensors can be designed to detect specific molecular interactions or cellular responses triggered by this compound, providing dynamic insights into its cellular impact nih.govnih.gov. Such sensors can be particularly useful for evaluating drug potency and effects on target pathways nih.gov. Advances in microscopy automation and computational methods for high-dimensional datasets will further enhance the utility of biosensor imaging unige.ch.

Table 2: Applications of this compound-Based Chemical Probes and Biosensors

Tool TypePrimary FunctionExpected Contribution to this compound Research
Chemical ProbesTarget identification, mechanism elucidationPinpointing specific proteins/pathways this compound interacts with
BiosensorsReal-time monitoring of cellular eventsDynamic tracking of this compound's cellular uptake, distribution, and activity

Advancements in Sustainable Production and Scalability of this compound

Future efforts will focus on developing sustainable and scalable methods for the production of this compound, addressing environmental concerns and ensuring economic viability for potential large-scale applications. This involves optimizing synthesis routes and exploring biotechnological approaches rsc.orgtalan.comaio.bioeuropa.eu.

Green Chemistry Principles: Implementing green chemistry principles in this compound synthesis, such as using renewable feedstocks, reducing waste generation, and employing less hazardous solvents and reagents, will be paramount for environmental sustainability rsc.org.

Biocatalysis and Fermentation: Exploring biocatalytic routes or microbial fermentation for this compound production could offer highly efficient and environmentally friendly alternatives to traditional chemical synthesis, particularly if this compound is a natural product or can be biosynthesized aio.biofrontiersin.org.

Process Optimization and Digitalization: Leveraging advanced technologies like machine learning, artificial intelligence, flow chemistry, and high-throughput synthesis can significantly enhance the efficiency, yield, and scalability of this compound production rsc.org. Digitalization of catalytic processes can lead to improved data integration, process optimization, and system-level decision-making in catalyst design and synthesis rsc.org. This includes optimizing production with advanced technologies and leveraging real-time data analysis to minimize waste and energy consumption talan.com.

Table 3: Key Strategies for Sustainable Production and Scalability of this compound

StrategyDescriptionExpected Outcome for this compound Production
Green Chemistry IntegrationUse of renewable resources, waste reduction, safer solventsReduced environmental footprint, enhanced safety
Biocatalysis/FermentationEnzyme-mediated synthesis or microbial productionHigher efficiency, lower energy consumption, natural product routes
Process DigitalizationAI/ML-driven optimization, real-time monitoring, flow chemistryImproved yields, reduced costs, faster scale-up

Advanced Computational Modeling for this compound-Target Interactions and Lead Optimization

Computational chemistry and advanced modeling techniques will play a crucial role in understanding this compound's interactions with its targets and in the optimization of its structure for improved efficacy and selectivity. These in silico methods accelerate the drug discovery process by providing predictive capabilities spirochem.comnih.govsubstack.com.

Molecular Docking and Dynamics Simulations: These techniques can predict the binding modes and affinities of this compound to its putative biological targets, offering atomic-level insights into the interactions nih.govmdpi.com. Molecular dynamics simulations further assess the stability and flexibility of these complexes, providing a deeper understanding of ligand-target behavior under realistic biological conditions mdpi.com.

Machine Learning and AI: The integration of machine learning and artificial intelligence can enable efficient molecule design and optimization, allowing for the virtual screening of vast chemical libraries to identify novel this compound analogues with desired properties rsc.orgnih.gov. Deep learning, in particular, can identify complex patterns in large datasets to predict drug-target interactions and optimize lead compounds nih.gov.

Lead Optimization: Computational approaches will guide the iterative design, synthesis, and testing cycles to optimize this compound's potency, selectivity, and pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME) substack.comresearchgate.netuniversiteitleiden.nl. This multidisciplinary approach aims to deliver higher confidence lead compounds, conserving resources and accelerating the path to success in drug discovery substack.com.

Table 4: Computational Modeling Approaches for this compound Research

Modeling ApproachPrimary ApplicationAnticipated Benefit for this compound
Molecular DockingPredicting binding modes and affinitiesIdentifying and validating this compound's targets
Molecular DynamicsAssessing complex stability and flexibilityUnderstanding dynamic interactions, refining binding hypotheses
AI/Machine LearningVirtual screening, property prediction, designAccelerated discovery of optimized this compound analogues
ADME/Tox PredictionPredicting absorption, distribution, metabolism, excretion, toxicityEarly identification of favorable pharmacokinetic profiles

Strategic Directions for Translational Research on this compound and its Analogues for Novel Biological Applications

Translational research will be key to bridging the gap between basic scientific understanding of this compound and its potential real-world applications. This involves a strategic pathway from fundamental discoveries to the development of novel biological applications, including the exploration of this compound analogues nih.govyoutube.com.

Analogue Development: Designing and synthesizing analogues of this compound with improved potency, selectivity, stability, or reduced off-target effects will be a significant focus. Computational approaches, such as bioisosteric replacement and scaffold-transforming techniques, will guide the design of these novel compounds mdpi.comfrontiersin.orgnih.gov.

Biomarker Identification and Validation: Identifying clinically useful biomarkers associated with this compound's activity or therapeutic effects is crucial for monitoring its impact and guiding clinical development nih.govyoutube.com. Omics technologies will play a vital role in this aspect mdpi.comnih.gov.

Disease Model Studies: Employing relevant in vitro and in vivo disease models will be essential to validate this compound's biological activities and assess its potential in various applications. The closer the animal model resembles human pathophysiology, the more predictive it will be nih.gov.

Strategic Partnerships: Collaboration between academic research, industry, and clinical entities will be vital to accelerate the translation of this compound research into tangible applications, navigating the complexities of development and regulatory pathways nih.govyoutube.com.

Table 5: Strategic Directions for Translational Research on this compound

Research DirectionObjectiveExpected Impact for this compound
Analogue Design & SynthesisImprove properties (potency, selectivity, ADME)Expanding therapeutic window, new applications
Biomarker DiscoveryIdentify indicators of activity/responseGuiding clinical development, patient stratification
Preclinical ValidationEvaluate efficacy in disease modelsConfirming therapeutic potential, de-risking development
Cross-sector CollaborationFoster partnerships between academia, industry, clinicsAccelerating development and market entry

Q & A

Q. How can researchers confirm the structural identity of Talosin A isolated from natural sources?

  • Methodology : Use a combination of spectroscopic techniques (e.g., NMR, MS, and IR) to characterize the compound. Compare spectral data with established literature or reference standards. Structural confirmation should include analysis of hydroxyl and glycosidic bond positions, as described in antifungal flavonoid studies .

Q. What experimental protocols are recommended for determining this compound’s minimum inhibitory concentration (MIC) against Candida albicans?

  • Methodology : Employ broth microdilution assays per CLSI guidelines. Prepare serial dilutions of this compound in RPMI-1640 medium, inoculate with C. albicans (1–5 × 10³ CFU/mL), and incubate at 35°C for 48 hours. MIC is defined as the lowest concentration showing ≥50% growth inhibition. Validate results using positive controls (e.g., fluconazole) .

Q. How can the yield of this compound from Kitasatospora kifunensis be optimized in laboratory settings?

  • Methodology : Optimize fermentation conditions (e.g., pH, temperature, carbon/nitrogen sources) and screen for high-producing strains via mutagenesis or metabolic engineering. Quantify yield using HPLC and correlate with antifungal activity to ensure bioactive compound integrity .

Advanced Research Questions

Q. What mechanistic approaches are suitable for elucidating this compound’s antifungal mode of action?

  • Methodology : Conduct transcriptomic profiling of C. albicans exposed to sub-MIC this compound to identify dysregulated pathways. Validate target enzymes (e.g., ergosterol biosynthesis proteins) via in vitro inhibition assays. Use fluorescent probes to assess membrane permeability changes .

Q. How can researchers evaluate synergistic effects between this compound and conventional antifungals?

  • Methodology : Perform checkerboard assays to calculate fractional inhibitory concentration indices (FICIs). Combinations with FICI ≤0.5 indicate synergy. Validate findings in biofilm models or in vivo infection systems to assess clinical relevance .

Q. What experimental models are appropriate for studying resistance development to this compound in fungal pathogens?

  • Methodology : Induce resistance via serial passaging of C. albicans in subinhibitory this compound concentrations. Perform whole-genome sequencing of resistant strains to identify mutations. Cross-test susceptibility to other antifungals to assess collateral sensitivity .

Q. How do structural modifications of this compound (e.g., methylation, glycosylation) impact its antifungal potency?

  • Methodology : Synthesize analogs (e.g., Talosin B) and compare MIC values. Use molecular docking to predict interactions with fungal targets. Correlate structural features (e.g., methyl groups, sugar moieties) with bioavailability and target affinity .

Q. What considerations are critical for designing in vivo efficacy studies of this compound in murine candidiasis models?

  • Methodology : Establish infection via intravenous or mucosal inoculation. Administer this compound at varying doses (e.g., 10–50 mg/kg) and measure fungal burden in organs. Include pharmacokinetic analyses to assess tissue penetration and half-life .

Q. How should researchers address discrepancies in reported MIC values for this compound across studies?

  • Methodology : Standardize protocols for inoculum preparation, growth media, and endpoint criteria. Replicate experiments across independent labs using shared reference strains. Perform meta-analyses to identify confounding variables (e.g., pH, incubation time) .

Q. What strategies can overcome this compound’s potential bioavailability limitations in systemic delivery?

  • Methodology : Develop nanoparticle-encapsulated formulations to enhance solubility and stability. Test efficacy in ex vivo human serum models. Use LC-MS/MS to quantify plasma concentrations and correlate with antifungal activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.